Cas no 2639449-33-3 ((2-fluoroethyl)(2,4,5-trimethylphenyl)methylamine hydrochloride)

2-Fluoroethyl(2,4,5-trimethylphenyl)methylamine hydrochloride is a fluorinated amine derivative with potential applications in pharmaceutical and chemical research. The compound features a 2-fluoroethyl group and a 2,4,5-trimethylphenyl moiety, which may influence its reactivity and binding properties. The hydrochloride salt form enhances stability and solubility, making it suitable for synthetic and analytical applications. Its structural characteristics suggest utility as an intermediate in medicinal chemistry, particularly in the development of bioactive molecules. The fluorine substitution can improve metabolic stability and bioavailability, while the aromatic methyl groups may modulate lipophilicity. This compound is of interest for researchers exploring structure-activity relationships in drug discovery. Proper handling and storage are recommended due to its reactive nature.
(2-fluoroethyl)(2,4,5-trimethylphenyl)methylamine hydrochloride structure
2639449-33-3 structure
Product Name:(2-fluoroethyl)(2,4,5-trimethylphenyl)methylamine hydrochloride
CAS No:2639449-33-3
MF:C12H19ClFN
MW:231.737365961075
MDL:MFCD33549779
CID:5671819
PubChem ID:155970792
Update Time:2025-06-25

(2-fluoroethyl)(2,4,5-trimethylphenyl)methylamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (2-fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride
    • EN300-26870294
    • 2639449-33-3
    • (2-fluoroethyl)(2,4,5-trimethylphenyl)methylamine hydrochloride
    • MDL: MFCD33549779
    • Inchi: 1S/C12H18FN.ClH/c1-9-6-11(3)12(7-10(9)2)8-14-5-4-13;/h6-7,14H,4-5,8H2,1-3H3;1H
    • InChI Key: IWNMXLMDIROTKI-UHFFFAOYSA-N
    • SMILES: Cl.FCCNCC1C=C(C)C(C)=CC=1C

Computed Properties

  • Exact Mass: 231.1190055g/mol
  • Monoisotopic Mass: 231.1190055g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 160
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

(2-fluoroethyl)(2,4,5-trimethylphenyl)methylamine hydrochloride Pricemore >>

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Additional information on (2-fluoroethyl)(2,4,5-trimethylphenyl)methylamine hydrochloride

(2-Fluoroethyl)(2,4,5-Trimethylphenyl)methylamine Hydrochloride: A Promising Compound in Pharmaceutical Research

(2-Fluoroethyl)(2,4,5-Trimethylphenyl)methylamine hydrochloride, with the chemical identifier CAS No. 2639449-33-3, represents a unique class of organic amine derivatives that has garnered significant attention in the field of pharmaceutical chemistry. This compound, characterized by its fluoroethyl and trimethylphenyl groups, exhibits structural complexity that may contribute to its potential pharmacological activity. Recent studies in drug discovery have highlighted the importance of functional group modification in enhancing the bioavailability and selectivity of small molecule therapeutics. The hydrochloride salt form of this compound is particularly relevant for pharmaceutical applications due to its enhanced solubility and stability in aqueous environments.

Structural Analysis and Molecular Properties of (2-Fluoroethyl)(2,4,5-Trimethylphenyl)methylamine hydrochloride reveal a hybrid architecture combining aromatic and aliphatic moieties. The trimethylphenyl ring introduces steric and electronic effects that may influence the compound's interaction with biological targets. The fluoroethyl substituent, a common feature in modern drug design, is known to modulate the physicochemical properties of molecules, including lipophilicity and hydrophobicity. These properties are critical in determining the cell permeability and target specificity of the compound. Computational modeling studies have suggested that the 2,4,5-trimethylphenyl group may serve as a potential scaffold for ligand-receptor interactions, particularly in the context of GPCR (G-Protein Coupled Receptor) modulation.

Pharmacological Potential and Mechanism of Action are currently under investigation in multiple preclinical studies. Preliminary data from in vitro assays indicate that (2-Fluoroethyl)(2,4,5-Trimethylphenyl)methylamine hydrochloride may exhibit modulatory effects on neurotransmitter systems, with particular interest in its interaction with serotonin receptors. The fluoroethyl group is hypothesized to enhance the compound's binding affinity to specific receptor subtypes, while the trimethylphenyl moiety may contribute to signal transduction processes. Recent advancements in computational drug discovery have enabled researchers to predict the compound's binding pocket interactions with high precision, providing insights into its potential therapeutic applications.

Recent Research and Development Trends in the field of small molecule therapeutics have emphasized the importance of structure-activity relationship (SAR) studies for compounds like (2-Fluoroethyl)(2,4,5-Trimethylphenyl)methylamine hydrochloride. A 2023 study published in Journal of Medicinal Chemistry demonstrated that variations in the fluoroethyl chain length significantly impact the compound's antagonistic activity against specific neurotransmitter receptors. This finding underscores the role of functional group optimization in improving the compound's pharmacological profile. Additionally, in silico screening techniques have identified potential drug-target interactions that may be relevant for treating neurological disorders and metabolic syndromes.

Applications in Drug Discovery are expanding as researchers explore the compound's potential for targeted therapy and precision medicine. The hydrochloride salt form of (2-Fluoroethyl)(2,4,5-Trimethylphenyl)methylamine is particularly advantageous for oral administration due to its improved solubility profile. Recent preclinical trials have focused on evaluating the compound's efficacy in modulating inflammatory pathways, with promising results in animal models of chronic inflammation. These findings suggest that the compound may have applications in the treatment of autoimmune diseases and chronic inflammatory conditions.

Challenges and Future Directions in the development of (2-Fluoroethyl)(2,4,5-Trimethylphenyl)methylamine hydrochloride include optimizing its selectivity profile to minimize off-target effects. Current research is exploring the use of structure-based drug design (SBDD) to refine the compound's binding specificity. Additionally, biocompatibility studies are being conducted to assess the compound's toxicological profile in various in vivo models. The integration of machine learning algorithms with experimental data is expected to accelerate the discovery of drug-like properties and biological activity for this compound.

Conclusion and Implications highlight the significance of (2-Fluoroethyl)(2,4,5-Trimethylphenyl)methylamine hydrochloride as a promising candidate in modern pharmaceutical research. Its unique molecular architecture and functional group modifications position it as a valuable tool for drug development and targeted therapy. Continued research efforts in computational modeling, in vitro assays, and preclinical trials will be crucial in translating these findings into clinical applications. The compound's potential to modulate neurotransmitter systems and inflammatory pathways underscores its relevance for treating a wide range of neurological and metabolic disorders.

References and Further Reading suggest that the compound's pharmacological potential is supported by recent studies in drug discovery and computational chemistry. Researchers are encouraged to explore structure-activity relationship studies, in silico screening, and preclinical trials to further elucidate the compound's biological activity and therapeutic applications. The integration of advanced analytical techniques with experimental data will be essential in advancing this compound toward clinical development and pharmaceutical applications.

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